CP-105696 is a structurally novel, non-peptide antagonist developed for the high-affinity Leukotriene B4 (LTB4) receptor, also known as BLT1.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEHEFrMm_a6qKfj_JqH2zEG3nFdhqZIeom13qCrBEFjM7JeBzg0vDkBJOerkBriESHq_fDuZfzR00SPnpAAlfmVwchveh3wiR6yN2I4uFWb5HocyS0H3uE69seUMZKw%3D%3D)] It functions by potently inhibiting the binding of LTB4, a key lipid mediator of inflammation responsible for recruiting neutrophils and other leukocytes to sites of injury or infection.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrHz6Ghd6DRIjDmmgVpVdwXum5QGvbxLQYTNP84j6m58LsoA7euF2t-ODjZfhZJbyELwZ9yWvAaeNjMmPfZvEibjmpisLuk2y3-lP9eZ8kKOPj-9OjI6zRDR_MQV4mae4yN-VxpYErzHExNLE%3D)] Key procurement-relevant characteristics include its high potency in functional cellular assays, selectivity over other chemoattractant receptors, and demonstrated efficacy following oral administration in preclinical models, making it a critical tool for in vivo and ex vivo studies of LTB4-driven inflammation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNgtIUvrWUxQSuEBj56dWr6y561etK6aSrw9ckFPrc-q6GNmUFBnE4wv3omTZPAu9nU3kLJW0mg1aL8h8eg6HsFjWnUiS2Npkff80Ce_qtzG8_SpZqp0nhv5mLP7dQ2wPMg2s%3D)]
Selecting an LTB4 receptor antagonist requires careful consideration beyond the primary target, as compounds within this class are not functionally interchangeable. A procurement decision based solely on target name can lead to failed experiments. Critical differentiators include significant variations in potency, selectivity between LTB4 receptor subtypes (BLT1 vs. BLT2), and disparate pharmacokinetic profiles that dictate suitability for either acute ex vivo use or chronic in vivo dosing.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCmZKoDyZpSzZXfL5TVp8gcbIaY_tMfNgNt0CHJsAgmmZ21astZF8F1CuXVHskJS-KzlpwRSSloJ0UAbtg8ioT8m7bRhyNQlkv7wJo1dPtDgPucnxR3_MEyy3Q-F1RU1k9419k8yeQWKdCchj_QTLJxQpd0KTs_DLfvR9BAgwzz-MaCahxjGHZxsbJ-nWhz4zli2C3nlzj8h9H-KveSpI-tEAQBxuXd_Y%3D)] Furthermore, some widely used antagonists, including CP-105696 and the common substitute U-75302, can exhibit context-dependent intrinsic agonist activity in specific cell types, such as human endothelial cells.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQvJ5erRYGb-bUSJqg1A4y5Mo_cXIC-GcLayGYGsK5lOS21VjrPCwJ_jnOfGgpe5-4IdZB-IFUTQ2AOnjx3SOYd3SjZaxNAhF05L0gGWgl1Ga2F2djsUQZObDbi_kzSYtEX3om)] This makes the choice of antagonist highly dependent on the specific biological system and experimental design, demanding precise compound selection to ensure valid, reproducible outcomes.
CP-105696 demonstrates potent, single-digit nanomolar inhibition of LTB4 pathways in human neutrophils. It inhibits the binding of [3H]LTB4 to high-affinity receptors with an IC50 of 8.42 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEHEFrMm_a6qKfj_JqH2zEG3nFdhqZIeom13qCrBEFjM7JeBzg0vDkBJOerkBriESHq_fDuZfzR00SPnpAAlfmVwchveh3wiR6yN2I4uFWb5HocyS0H3uE69seUMZKw%3D%3D)] This binding inhibition translates directly to superior functional blockade, as evidenced by its IC50 of 5.0 nM for inhibiting LTB4-induced human neutrophil chemotaxis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjMvvW1oEtDCxKdLlaGEm86E3bj7VZjq-Y-ChkAarAyPP3T3Z2T7Vc9yQZrGGnvl3S5F8Rv00gVVq8OhbOulaUE6r9C-Vn73rMe0TS0sicdQaVHMYbH3wkUNlF6kzrDIvv2gX3Njl-VzXo7yX8wtIg2Vwsaxs%3D)] This level of potency ensures effective target engagement at low concentrations in functional cellular assays.
| Evidence Dimension | Functional Inhibition (IC50) |
| Target Compound Data | 5.0 nM (Inhibition of LTB4-mediated neutrophil chemotaxis) |
| Comparator Or Baseline | Leukotriene B4 (5 nM concentration used for induction) |
| Quantified Difference | Not applicable (measures inhibition of agonist) |
| Conditions | Ex vivo human neutrophil chemotaxis assay. |
This high potency allows for lower working concentrations in cellular assays, reducing the risk of off-target effects and conserving compound.
A key differentiator for CP-105696 is its proven efficacy via oral administration in preclinical models, a critical feature for chronic studies. In a guinea pig model, orally administered CP-105696 blocked LTB4-mediated neutrophil and eosinophil infiltration with an ED50 of just 0.3 mg/kg.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)] Furthermore, human clinical studies confirmed its suitability for sustained dosing regimens, demonstrating a very long terminal elimination half-life of approximately 375 hours after a single oral dose, with pharmacokinetics consistent with once-daily dosing.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrHz6Ghd6DRIjDmmgVpVdwXum5QGvbxLQYTNP84j6m58LsoA7euF2t-ODjZfhZJbyELwZ9yWvAaeNjMmPfZvEibjmpisLuk2y3-lP9eZ8kKOPj-9OjI6zRDR_MQV4mae4yN-VxpYErzHExNLE%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNgtIUvrWUxQSuEBj56dWr6y561etK6aSrw9ckFPrc-q6GNmUFBnE4wv3omTZPAu9nU3kLJW0mg1aL8h8eg6HsFjWnUiS2Npkff80Ce_qtzG8_SpZqp0nhv5mLP7dQ2wPMg2s%3D)]
| Evidence Dimension | In Vivo Efficacy (Oral ED50) |
| Target Compound Data | 0.3 mg/kg |
| Comparator Or Baseline | Vehicle Control |
| Quantified Difference | Effective blockade of LTB4- or arachidonic acid-mediated cell infiltration |
| Conditions | Oral administration in guinea pigs. |
The high oral potency and long half-life make this compound a practical and cost-effective choice for in vivo studies requiring sustained target antagonism, avoiding the need for complex formulations or frequent administrations.
To ensure that observed effects are attributable to the LTB4 pathway, CP-105696 was tested for activity against other G-protein coupled receptors involved in leukocyte chemotaxis. At a concentration of 10 µM, which is over 1000-fold higher than its functional IC50 for LTB4 antagonism, CP-105696 did not inhibit neutrophil chemotaxis or CD11b upregulation mediated by C5a, Interleukin-8 (IL-8), or Platelet-Activating Factor (PAF).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)] This high degree of selectivity confirms its utility as a precise tool for dissecting LTB4-specific signaling.
| Evidence Dimension | Inhibition of Off-Target Receptor Function |
| Target Compound Data | No inhibition at 10 µM |
| Comparator Or Baseline | C5a, IL-8, and PAF receptor agonists |
| Quantified Difference | Selective for LTB4 receptors over other major neutrophil chemoattractant receptors. |
| Conditions | Human neutrophil chemotaxis and CD11b upregulation assays. |
This selectivity is critical for generating clean, interpretable data, ensuring that experimental results are due to specific blockade of the LTB4/BLT1 axis and not confounding off-target pharmacology.
For researchers investigating the role of LTB4 in chronic disease models (e.g., arthritis, inflammatory bowel disease), the demonstrated oral bioavailability and low effective dose (ED50 0.3 mg/kg) make CP-105696 a preferred choice.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)] Its long pharmacokinetic profile allows for sustained target coverage with infrequent dosing, improving animal welfare and experimental consistency.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrHz6Ghd6DRIjDmmgVpVdwXum5QGvbxLQYTNP84j6m58LsoA7euF2t-ODjZfhZJbyELwZ9yWvAaeNjMmPfZvEibjmpisLuk2y3-lP9eZ8kKOPj-9OjI6zRDR_MQV4mae4yN-VxpYErzHExNLE%3D)]
When the experimental goal is to specifically interrogate the LTB4/BLT1 signaling axis without perturbing other inflammatory pathways, the high selectivity of CP-105696 is a key advantage. Its lack of activity at C5a, IL-8, and PAF receptors up to 10 µM ensures that observed effects can be confidently attributed to LTB4 antagonism.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)]
In ex vivo assays using primary human or animal neutrophils, such as chemotaxis or degranulation studies, the single-digit nanomolar potency of CP-105696 (IC50 ~5.0-8.4 nM) allows for robust and reproducible inhibition of LTB4-induced activity at low, specific concentrations.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)] This makes it an efficient and reliable tool for cellular pharmacology.